molecular formula C7H6FI B1197099 4-Fluorobenzyl iodide CAS No. 3831-29-6

4-Fluorobenzyl iodide

Cat. No. B1197099
CAS RN: 3831-29-6
M. Wt: 236.02 g/mol
InChI Key: UULYZGVRBYESOA-UHFFFAOYSA-N
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Patent
US05616596

Procedure details

To a suspension of Mg (3 g, 0.123 mol) in THF (40 ml) was added a small amount of solid I2 (20 mg). The mixture was heated to reflux under nitrogen. To the mixture was then added the 2-bromothiophene solution (5 ml) (19.6 g of 2-bromothiophene in 40 ml of THF). After the iodine color disappeared, to the suspension was added the rest of 2-bromothiophene solution dropwise keeping reflux. After the addition, the mixture was heated under reflux for 2 h., then was cooled to room temperature. To this mixture was added 4-fluorobenzyl iodide (or 4-fluorobenzyl bromide) followed by Li2CuCl4 (5 ml) solution keeping the temperature under 40° C. using a cool water bath. The mixture was stirred at room temperature for 2 h. To the mixture was added sat. NH4Cl solution (100 ml), the mixture was stirred for 30 min., the organic layer was separated and washed with 10% sodium thiosulfate solution (50 ml), followed by distilled water (100 ml). The organic layer was then dried over MgSO4 and concentrated to give 19 g of 2-(4-fluorobenzyl)thiophene as an oil. Purification was achieved by vacuum distillation (110° C., 5 mm Hg).
[Compound]
Name
Mg
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Li2CuCl4
Quantity
5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
II.Br[C:4]1[S:5][CH:6]=[CH:7][CH:8]=1.[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]I)=[CH:12][CH:11]=1.FC1C=CC(CBr)=CC=1.[NH4+].[Cl-]>C1COCC1>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][C:4]2[S:5][CH:6]=[CH:7][CH:8]=2)=[CH:12][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Mg
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
II
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
BrC=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CI)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Step Seven
Name
Li2CuCl4
Quantity
5 mL
Type
reactant
Smiles
Step Eight
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
dropwise keeping reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
under 40° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with 10% sodium thiosulfate solution (50 ml)
DISTILLATION
Type
DISTILLATION
Details
by distilled water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(CC=2SC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.